molecular formula C15H16ClN3O3S B4128061 N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B4128061
M. Wt: 353.8 g/mol
InChI Key: KXZBSEOXKDHADM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is a structurally complex organic compound featuring a 3-chlorophenyl group, a dihydropyrimidinone core with ethyl and hydroxy substituents, and a sulfanyl-propanamide linkage. This combination of functional groups confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-3-11-13(21)18-15(19-14(11)22)23-8(2)12(20)17-10-6-4-5-9(16)7-10/h4-8H,3H2,1-2H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBSEOXKDHADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SC(C)C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide” typically involves multiple steps:

    Formation of the Pyrimidinylthio Intermediate: The pyrimidinylthio group can be synthesized by reacting ethyl acetoacetate with thiourea under basic conditions to form the pyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzoyl chloride and an appropriate amine.

    Coupling Reaction: The final step involves coupling the pyrimidinylthio intermediate with the chlorophenyl derivative under suitable conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the pyrimidine ring.

    Reduction: Reduction reactions could target the carbonyl groups within the compound.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural features.

Medicine

In medicinal chemistry, “N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide” could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyrimidinone core, aryl groups, or sulfanyl-acetamide/propanamide linkages. These modifications significantly alter reactivity, bioavailability, and biological activity. Key comparisons are summarized below:

Compound Structural Features Biological Activity Key Differences
2-{[5-(3-chlorophenyl)sulfonyl]-6-oxo-pyrimidin}acetamide derivatives () Sulfonyl group, 3-chlorophenyl, acetamide linkage Antimicrobial Sulfonyl vs. sulfanyl group; altered electronic properties and target affinity
2-{[5-(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-pyrimidin}sulfanyl-N-(3-fluorophenyl)acetamide () 3-chloro-4-methoxyphenyl, fluorophenyl Undisclosed (potential enzyme inhibition) Methoxy substitution enhances lipophilicity; fluorophenyl increases metabolic stability
N-(3-chloro-4-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-pyrimidin]sulfanyl]acetamide () Hydroxyethyl group on pyrimidine, 4-methylphenyl Undisclosed Hydroxyethyl improves solubility; methylphenyl reduces steric hindrance
Thieno[3,2-d]pyrimidin-2-yl derivatives () Thienopyrimidine core instead of dihydropyrimidinone Anticancer (preliminary) Thiophene ring enhances π-stacking interactions; altered kinase inhibition
4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide () Sulfanylidene (C=S) group, tetrahydropyrimidine core Undisclosed Sulfanylidene increases electrophilicity; tetrahydropyrimidine alters ring strain

Impact of Substituents on Reactivity and Activity

  • Ethyl vs. Hydroxyethyl Groups : The ethyl group in the target compound (position 5) provides moderate hydrophobicity, whereas hydroxyethyl substituents (as in ) enhance water solubility, critical for oral bioavailability .
  • Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target compound offers electron-withdrawing effects, stabilizing charge-transfer interactions. In contrast, methoxyphenyl groups () donate electrons, increasing resonance stability and altering binding kinetics .
  • Sulfanyl vs. Sulfonyl Linkages : Sulfanyl (S–) groups (target compound) are nucleophilic and redox-active, whereas sulfonyl (SO₂) groups () are electron-deficient, influencing enzyme inhibition mechanisms (e.g., protease vs. kinase targets) .

Research Findings and Implications

  • Hydroxypyrimidine vs. Oxopyrimidine : Replacement of the oxo group (C=O) with hydroxy (C–OH) in pyrimidine () reduces electrophilicity, diminishing reactivity in nucleophilic substitution reactions but improving antioxidant capacity .
  • Synergistic Effects : The combination of ethyl and hydroxy groups in the target compound may balance lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetics .
  • Thermodynamic Stability : Molecular modeling studies suggest the 3-chlorophenyl group stabilizes the compound via halogen bonding, a feature absent in methyl- or methoxy-substituted analogs .

Biological Activity

N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H20ClN3O3S, with a molecular weight of approximately 385.9 g/mol. The structure includes a chlorophenyl group, a dihydropyrimidinone moiety, and a sulfanyl-propanamide linkage. The synthesis generally follows multi-step organic reactions, emphasizing the need for precise control of conditions to achieve high yields and purity.

The compound's structural components suggest interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, the dihydropyrimidinone moiety may enhance its ability to modulate biological activities, potentially leading to therapeutic applications.

Antidiabetic Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antidiabetic properties. For instance, compounds with related dihydropyrimidinone structures have demonstrated inhibitory effects on key enzymes such as α-glucosidase and α-amylase. These enzymes play crucial roles in carbohydrate metabolism, making them prime targets for diabetes management.

CompoundTarget EnzymeIC50 (μM)Reference
S,S,R-5α-glucosidase6.28
S,S,R-5α-amylase4.58
S,S,R-5PTP1B0.91

The data indicates that this compound may exhibit similar efficacy due to its structural analogies.

Antioxidant Properties

Antioxidant assays have shown that compounds with similar frameworks can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diabetes and other metabolic disorders where oxidative damage plays a significant role.

Case Studies and Research Findings

  • In Vitro Studies : Several studies have focused on the in vitro activity of compounds related to this compound against various biological targets. For example, one study demonstrated that structurally similar compounds inhibited α-amylase with an IC50 value comparable to standard treatments like acarbose.
  • Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of this compound to target enzymes. These studies suggest strong interactions that could translate into effective inhibition in biological systems.
  • Toxicological Assessments : Preliminary toxicity evaluations indicate that compounds with similar structures exhibit low toxicity profiles in animal models, supporting their potential for therapeutic use without significant adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

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